2-(3-methylbutoxy)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylbutoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVITLVUYPRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 3 Methylbutoxy Benzamide
Established Synthetic Routes for 2-(3-methylbutoxy)benzamide and Analogues
The traditional synthesis of this compound and related compounds relies on well-established organic reactions. These methods are broadly categorized by the formation of the crucial amide bond and the introduction of the 3-methylbutoxy group.
Amide Bond Formation via Classical and Activated Intermediates
The formation of the amide bond is a cornerstone of benzamide (B126) synthesis. Classical methods often involve the reaction of a carboxylic acid derivative with an amine. To facilitate this, the carboxylic acid is typically activated. One common approach is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, thionyl chloride can be used to convert a substituted benzoic acid into its corresponding benzoyl chloride, which then readily reacts with an amine under solvent-free conditions to form the benzamide. researchgate.net
Another strategy involves the use of coupling reagents that generate activated intermediates in situ. These reagents, often used in peptide chemistry, include carbodiimides and phosphonium (B103445) or uronium salts. nih.govgoogle.com For example, a carboxylic acid can be activated with a coupling agent to form a highly reactive species that is then susceptible to nucleophilic attack by an amine. nih.gov The use of activated esters is another effective method for amide bond formation, offering a stable and selective route to aminolysis. acs.org
More recent developments have explored radical, metal-free oxidative processes to generate acyl chlorides from aldehydes, which can then be reacted with amines to produce amides. unimi.it Additionally, a two-step, one-pot protocol has been reported for the direct conversion of nitroarenes to N-aryl amides, avoiding the handling of toxic aniline (B41778) derivatives. unimi.it
Ether Linkage Construction: Strategies for 3-Methylbutoxy Moiety Incorporation
The introduction of the 3-methylbutoxy group is most commonly achieved through a Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgyoutube.commasterorganicchemistry.com In the context of this compound synthesis, this would typically involve the reaction of a 2-hydroxybenzamide with a 3-methylbutyl halide in the presence of a base. The choice of reactants is crucial, as the alkylating agent should ideally be primary to favor the SN2 pathway over elimination. byjus.com
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org The reaction conditions, such as the choice of solvent and base, can be tailored to optimize the yield and purity of the desired ether. byjus.com
Sequential Functionalization for Complex this compound Structures
For the synthesis of more complex benzamide structures, sequential functionalization strategies are employed. These methods allow for the regioselective introduction of different functional groups onto the aromatic ring in a controlled manner. One-pot sequential C-H functionalization has emerged as a powerful tool for creating polyfunctionalized arenes from simple starting materials. rsc.orgrsc.org This can involve a cascade-type process combining a transition metal-catalyzed C-H activation with a metal-free oxidative C-X bond formation. rsc.org
For example, a methodology for the site-selective sequential ortho-C-H methoxylation followed by meta-C-H halogenation of N-tosyl-benzamides has been developed. rsc.org Such strategies offer a high degree of control over the final structure of the molecule. Similarly, sequential twofold meta-C-H/ortho-C-H functionalization has been achieved using ruthenium(II) biscarboxylate catalysis. acs.org These advanced techniques provide access to a wide range of substituted benzamides with high precision.
Innovations in this compound Synthesis: Green Chemistry and Advanced Techniques
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to innovations in the synthesis of benzamides, including the use of catalytic approaches and solvent-free protocols.
Catalytic Approaches to this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways that are more efficient and generate less waste. Various catalytic systems have been developed for the synthesis of benzamides. For instance, a manganese(I)-catalyzed method for the methoxymethylation of primary amides using methanol (B129727) has been reported, proceeding through an interrupted borrowing hydrogen strategy. rsc.org This approach avoids the need for toxic reagents and multi-step protocols. rsc.org
Copper-catalyzed reactions have also been employed for the one-pot synthesis of N,N-dimethyl benzamides and benzonitriles. sioc-journal.cn Furthermore, bimetallic metal-organic frameworks have been investigated as heterogeneous catalysts for amidation reactions. mdpi.com These catalytic methods often offer high yields and selectivity under milder reaction conditions compared to traditional stoichiometric approaches. rsc.orgmdpi.com The use of recyclable catalysts, such as those supported on magnetic nanoparticles, further enhances the green credentials of these processes. nih.gov
| Catalyst System | Reactants | Product | Key Features |
| Mn(I)/L7 | Benzamide, Methanol | N-(methoxymethyl)benzamide | Interrupted borrowing hydrogen strategy, broad substrate scope. rsc.org |
| Cu2O/1,10-phenanthroline | Benzyl cyanide, Iodobenzene, DMF | N,N-dimethyl benzamide | One-pot amidation and cyanation. sioc-journal.cn |
| Fe2Ni-BDC MOF | trans-β-nitrostyrene, 2-aminopyridine | N-(pyridin-2-yl)-benzamide | Heterogeneous, reusable catalyst. mdpi.com |
| Diatomite earth@IL/ZrCl4 | Benzoic acid, Amine | Benzamide | Green, rapid, mild, high-yielding, ultrasonic irradiation. researchgate.net |
Solvent-Free and Environmentally Benign Protocols
A key principle of green chemistry is the reduction or elimination of hazardous solvents. jddhs.com Consequently, solvent-free reaction conditions have gained significant attention. jddhs.comtandfonline.comeurjchem.com The synthesis of benzamides has been successfully achieved under solvent-free conditions, often with the aid of microwave irradiation or by simple trituration and heating. niscair.res.inresearchgate.net These methods not only reduce environmental impact but can also lead to shorter reaction times and higher yields. niscair.res.inresearchgate.net
For example, a solvent-free protocol for the synthesis of benzamide analogs has been developed using microwave assistance, resulting in good to excellent yields with high selectivity. niscair.res.in Another approach utilizes vinyl benzoate (B1203000) for the direct introduction of a benzamido-moiety under solvent- and activation-free conditions. tandfonline.com The use of solid supports, such as silica (B1680970) gel, in conjunction with microwave irradiation under solvent-free conditions has also proven effective for the synthesis of various heterocyclic compounds, including those related to benzamides. rasayanjournal.co.in Furthermore, the use of greener solvents, such as water or bio-based solvents, is being explored to minimize the environmental footprint of pharmaceutical synthesis. jddhs.com
Flow Chemistry and Continuous Synthesis of this compound
The adoption of flow chemistry and continuous manufacturing processes offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net For the synthesis of this compound, a two-step process is conceivable, starting with a Williamson ether synthesis followed by amidation.
A prospective continuous flow process for this compound could be designed as follows:
Etherification in a Flow Reactor: The first step would involve the reaction of a salicylate (B1505791) precursor, such as methyl salicylate, with 3-methyl-1-butanol. In a flow setup, a stream of the salicylate and a stream of the alcohol, deprotonated in-line with a strong base like sodium hydride, would be mixed in a T-junction before entering a heated packed-bed or microreactor. masterorganicchemistry.com The use of a phase-transfer catalyst could also be incorporated to facilitate the reaction between the phenoxide and an alkyl halide derived from 3-methyl-1-butanol. careers360.com
In-line Amidation: The effluent from the first reactor, containing the 2-(3-methylbutoxy)benzoate intermediate, could then be directly channeled into a second reactor. Here, it would be mixed with a stream of an aminating agent, such as aqueous ammonia (B1221849) or an amine source, under elevated temperature and pressure to facilitate the amidation reaction. The continuous removal of the alcohol byproduct (methanol, if starting from methyl salicylate) would drive the equilibrium towards the desired benzamide product. The synthesis of other benzamide analogues has been successfully demonstrated in continuous flow systems, highlighting the feasibility of this approach. beilstein-journals.org
The benefits of such a continuous process include reduced reaction times and the potential for automation, allowing for the rapid synthesis of compound libraries for screening purposes. beilstein-journals.org
Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound
| Parameter | Stage 1: Etherification | Stage 2: Amidation |
| Reactor Type | Packed-bed Reactor | Microreactor |
| Temperature | 80-120 °C | 150-200 °C |
| Pressure | 5-10 bar | 10-20 bar |
| Residence Time | 5-15 minutes | 10-30 minutes |
| Reagents | Methyl Salicylate, 3-methyl-1-butanol, NaH | 2-(3-methylbutoxy)benzoate, Aqueous Ammonia |
| Catalyst | Phase-Transfer Catalyst (optional) | None required (autocatalytic or thermal) |
Optimization of Reaction Parameters for Yield and Selectivity in this compound Production
The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that require careful control include temperature, pressure, and the stoichiometry of the reactants.
In the context of the Williamson ether synthesis for the ether linkage formation, temperature plays a crucial role. Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions, such as elimination reactions if a secondary alkyl halide is used. numberanalytics.com For the amidation step, elevated temperatures are generally required to drive the reaction to completion.
Pressure can also be a significant factor, particularly in a continuous flow setup. Increased pressure can enhance reaction rates by increasing the concentration of reactants. numberanalytics.com
Stoichiometric control is vital to ensure the complete conversion of the starting materials and to minimize the formation of byproducts. In the Williamson ether synthesis, using an excess of the alkoxide can help to drive the reaction to completion. careers360.com For the amidation step, the molar ratio of the ester to the aminating agent will need to be optimized to achieve high conversion to the desired benzamide.
Table 2: Illustrative Optimization of Reaction Conditions for the Synthesis of this compound (Batch Process)
| Parameter | Condition A | Condition B | Condition C |
| Etherification Step | |||
| Temperature | 60 °C | 80 °C | 100 °C |
| Base (for deprotonation) | NaOH | K₂CO₃ | NaH |
| Solvent | Ethanol | DMF | DMSO |
| Yield of Ether | Moderate | Good | High |
| Amidation Step | |||
| Temperature | 120 °C | 150 °C | 180 °C |
| Amine Source | Aqueous Ammonia | Ammonium Chloride | Ammonia Gas |
| Catalyst | None | None | Lewis Acid (e.g., ZnCl₂) |
| Yield of Amide | Low | Moderate | High |
Stereochemical Considerations in this compound Synthesis
The "3-methylbutoxy" group in the target molecule is derived from 3-methyl-1-butanol, which is achiral. Therefore, in a standard synthesis starting from achiral precursors, the final product, this compound, will also be achiral, and no stereoisomers will be formed.
However, if a chiral starting material were to be used in place of 3-methyl-1-butanol, for instance, a chiral alcohol, the stereochemistry of the subsequent reaction would become a critical consideration. The Williamson ether synthesis proceeds via an SN2 mechanism. lumenlearning.comlibretexts.org A key feature of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.comyoutube.com
If the synthesis were to involve a chiral alkyl halide derived from a chiral alcohol, the nucleophilic attack of the phenoxide would result in an inversion of the stereocenter in the resulting ether product. Conversely, if the alcohol is used to form the nucleophilic alkoxide, its stereocenter remains unaffected as it does not participate directly in the bond-breaking and bond-forming step of the substitution. masterorganicchemistry.comyoutube.com Given that 3-methyl-1-butanol is achiral, these considerations are not directly applicable to the synthesis of this compound itself but are crucial in the broader context of synthesizing analogous chiral alkoxybenzamides.
Advanced Spectroscopic and Structural Elucidation of 2 3 Methylbutoxy Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(3-methylbutoxy)benzamide
High-Resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectra provide precise information about the electronic environment of each proton and carbon atom, respectively.
Expected ¹H NMR Data: The proton spectrum would show distinct signals for the aromatic protons, the protons of the isobutoxy side chain, and the amide protons. The aromatic protons would appear as a complex multiplet pattern in the range of δ 6.8-8.2 ppm. The -OCH₂- protons would likely be a triplet, while the methine (CH) and methyl (CH₃) protons of the isobutyl group would exhibit characteristic splitting patterns (e.g., a multiplet for the CH and doublets for the non-equivalent methyl groups). The amide (-CONH₂) protons would appear as two broad singlets.
Expected ¹³C NMR Data: The carbon spectrum would display signals for the eight distinct carbon environments in the aromatic ring and the five carbons of the 3-methylbutoxy group. The carbonyl carbon (C=O) would resonate at a downfield chemical shift, typically around δ 168-172 ppm. The aromatic carbons would appear in the δ 110-160 ppm region, with the carbon attached to the oxygen (C2) being the most downfield among the ring carbons due to the deshielding effect of the oxygen atom. The aliphatic carbons of the side chain would be found in the upfield region (δ 10-70 ppm).
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment
To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. scribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY would be critical for tracing the connectivity within the 3-methylbutoxy side chain, showing correlations between the -OCH₂- protons and the adjacent -CH₂- protons, which in turn would correlate with the methine proton, and finally to the terminal methyl protons. It would also help delineate the coupling relationships between adjacent protons on the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms (¹J_CH). sdsu.educolumbia.edu Each cross-peak in an HSQC spectrum correlates a specific proton signal with the signal of the carbon it is bonded to. This allows for the direct assignment of carbon signals for all protonated carbons in the molecule, such as those in the aromatic ring and the side chain. scribd.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), providing crucial information about the connectivity across quaternary (non-protonated) carbons and heteroatoms. sdsu.educolumbia.edu For this compound, the most important HMBC correlations would be:
From the -OCH₂- protons to the C2 carbon of the aromatic ring, confirming the position of the ether linkage.
From the aromatic proton H6 to the carbonyl carbon (C=O), confirming the ortho relationship.
From the amide protons to the carbonyl carbon and the C1 and C2 carbons of the ring. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, revealing through-space dipolar interactions. scribd.comresearchgate.net NOESY is particularly useful for determining the preferred conformation of the molecule. For instance, a NOE correlation between the -OCH₂- protons of the side chain and the H3 proton on the aromatic ring would provide evidence for a specific spatial arrangement around the C(aryl)-O bond.
Dynamic NMR Studies for Conformational Mobility of this compound
Dynamic NMR (DNMR) spectroscopy is used to study the rates and energetics of conformational changes in molecules. nih.gov In this compound, several dynamic processes could potentially be observed by variable-temperature NMR studies:
Rotation around the C(aryl)-O bond: The rotation of the 3-methylbutoxy group relative to the benzene (B151609) ring may be hindered, leading to distinct conformers.
Rotation around the C(O)-N bond: The amide C-N bond has partial double-bond character, which restricts rotation. This can lead to distinct environments for the two amide protons, often observed as separate signals at low temperatures.
Conformational flexibility of the 3-methylbutoxy chain: The aliphatic side chain itself has multiple rotatable bonds (C-C and C-O), leading to various possible conformations.
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be visible. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. Analysis of these line-shape changes can provide quantitative information about the energy barriers to rotation. nih.gov
Mass Spectrometry (MS) Fragmentation Analysis of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern. chemguide.co.uk
The molecular ion peak [M]⁺ for this compound (C₁₂H₁₇NO₂) would be observed at m/z = 207. The fragmentation of this molecular ion under electron ionization (EI) would likely proceed through several key pathways, primarily involving the cleavage of the ether linkage and fragmentation of the benzamide (B126) core.
Predicted Major Fragmentation Pathways:
Alpha-cleavage at the ether oxygen: Loss of the isopentyl radical (•C₅H₁₁) would result in a fragment ion at m/z 136 .
Cleavage of the C(aryl)-O bond: Loss of the isopentoxy radical (•OC₅H₁₁) would lead to a benzoyl-like fragment, though less common. A more likely fragmentation is the formation of the m/z 121 ion, corresponding to the [C₆H₅CO(NH₂)]⁺ ion, through rearrangement and loss of the side chain.
Fragmentation of the side chain: The isopentyl group can fragment further, leading to the loss of a C₄H₈ (butene) molecule via a McLafferty-type rearrangement, if sterically feasible, or other smaller alkyl radicals. libretexts.org
Benzamide core fragmentation: The characteristic fragmentation of the benzamide moiety would produce ions at m/z 105 ([C₆H₅CO]⁺) and m/z 77 ([C₆H₅]⁺). whitman.edu
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the ion, as each unique combination of atoms has a slightly different exact mass.
For this compound, HRMS would be used to confirm its elemental composition, C₁₂H₁₇NO₂. The calculated exact mass of the molecular ion [M]⁺ is different from that of other ions with the same nominal mass but a different elemental formula. This confirmation is a crucial step in structure elucidation.
Tandem Mass Spectrometry (MS/MS) for Structural Delineation
Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion from a first stage of mass analysis (e.g., the molecular ion) is selected, fragmented by collision-induced dissociation (CID), and then analyzed in a second stage. nih.gov This process provides direct evidence of the relationship between a precursor ion and its fragment ions, which is invaluable for confirming the structure.
For this compound, an MS/MS experiment would involve selecting the molecular ion at m/z 207 and analyzing its fragments. The observation of daughter ions at m/z 136, 121, 105, and 77 would strongly support the proposed structure by confirming the presence of the benzamide core and the specific ether linkage. This method helps to distinguish between isomers, which might show similar initial mass spectra but different MS/MS fragmentation patterns. nih.gov
Vibrational Spectroscopy (IR and Raman) of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.
The IR and Raman spectra of this compound would exhibit characteristic bands for the amide, ether, and substituted aromatic functional groups.
Table of Predicted Vibrational Frequencies and Assignments:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |
| ~3350 & ~3170 | N-H asymmetric & symmetric stretching | Amide (N-H) | Strong | Weak |
| 3100-3000 | C-H stretching | Aromatic (C-H) | Medium | Strong |
| 2960-2850 | C-H stretching | Aliphatic (CH₃, CH₂, CH) | Strong | Strong |
| ~1660 | C=O stretching (Amide I band) | Amide (C=O) | Very Strong | Medium |
| ~1620 | N-H bending (Amide II band) | Amide (N-H) | Strong | Weak |
| 1600 & 1475 | C=C stretching | Aromatic Ring | Medium-Strong | Strong |
| ~1250 | C-O-C asymmetric stretching | Aryl-Alkyl Ether | Strong | Medium |
| ~1400 | C-N stretching | Amide (C-N) | Medium | Medium |
Amide Bands: The most prominent features in the IR spectrum would be the strong N-H stretching bands above 3000 cm⁻¹ and the very strong C=O stretching (Amide I) band around 1660 cm⁻¹. pg.edu.pl The N-H bending (Amide II) band near 1620 cm⁻¹ is also characteristic. pg.edu.pl
Ether Band: A strong band corresponding to the asymmetric C-O-C stretch of the aryl-alkyl ether would be expected around 1250 cm⁻¹.
Aromatic Bands: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while ring C=C stretching vibrations would be seen near 1600 and 1475 cm⁻¹.
Aliphatic Bands: Strong C-H stretching bands from the 3-methylbutoxy group would be observed in the 2850-2960 cm⁻¹ region.
Raman spectroscopy would complement the IR data. Non-polar bonds, such as the aromatic ring C=C bonds, typically give strong Raman signals, whereas the polar C=O and N-H bonds of the amide group would be comparatively weaker. chemicalbook.com
Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The IR spectrum of this compound is characterized by vibrations of its primary amide, aromatic ring, ether linkage, and alkyl chain.
The primary amide group (-CONH₂) gives rise to several distinct and strong absorption bands. The N-H stretching vibrations are particularly prominent, appearing as a pair of peaks typically in the range of 3370-3170 cm⁻¹. kisti.re.kr The carbonyl (C=O) stretching vibration is also strong and characteristically appears in the 1680-1630 cm⁻¹ region for amides. kisti.re.kr Additionally, the NH₂ scissoring (bending) vibration is expected around 1650-1620 cm⁻¹. kisti.re.kr
The molecule's structure also includes an ether linkage and an isopentyloxy (3-methylbutoxy) chain. The C-O-C stretching of the ether group typically produces a noticeable band in the 1300-1000 cm⁻¹ region. The aliphatic C-H bonds of the 3-methylbutoxy group will exhibit stretching vibrations just below 3000 cm⁻¹, while its bending vibrations will appear at lower wavenumbers. The aromatic ring contributes C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Based on data from analogous compounds and general spectroscopic principles, the expected characteristic vibrational frequencies for this compound are summarized in the table below. kisti.re.krrsc.orgnist.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amide (NH₂) | 3370 - 3170 | Strong |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3-methylbutoxy chain | 2960 - 2850 | Strong |
| C=O Stretch (Amide I) | Carbonyl | 1680 - 1630 | Strong |
| NH₂ Scissoring (Amide II) | Primary Amide (NH₂) | 1650 - 1620 | Medium |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium |
| C-N Stretch | Amide | ~1400 | Medium |
| Asymmetric C-O-C Stretch | Ether | 1275 - 1200 | Strong |
| Symmetric C-O-C Stretch | Ether | 1075 - 1020 | Strong |
| NH₂ Wag | Primary Amide (NH₂) | 750 - 600 | Broad |
This table presents expected ranges based on general spectroscopic data for amides and ethers. The exact peak positions can be influenced by factors such as hydrogen bonding and the specific chemical environment.
Insights into Intramolecular Hydrogen Bonding and Molecular Interactions
In 2-substituted benzamides, the potential for intramolecular hydrogen bonding between the ortho substituent and the amide group is a key determinant of the molecule's conformation. For 2-alkoxybenzamides like this compound, structural studies on close analogues such as 2-pentyloxybenzamide and 2-propoxybenzamide (B16276) have confirmed the presence of a significant intramolecular N-H···O hydrogen bond. iucr.orgnih.goviucr.org
This interaction occurs between one of the hydrogen atoms of the primary amide group (the N-H donor) and the oxygen atom of the ortho-alkoxy group (the acceptor). iucr.orgnih.gov This hydrogen bond creates a six-membered pseudo-ring, which significantly influences the molecule's geometry by holding the amide group and the alkoxy substituent in a relatively coplanar arrangement with the benzene ring. In the crystal structure of 2-pentyloxybenzamide, the amide NH₂ group is specifically oriented toward the pentyloxy substituent to facilitate this bond. iucr.orgnih.gov The formation of this stable intramolecular interaction is a dominant feature in the structural chemistry of these compounds, with exceptions like 2-ethoxybenzamide (B1671398) being rare. iucr.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for investigating hydrogen bonding. A common method involves comparing the chemical shifts (δ) of the N-H protons in a non-polar solvent (like deuterochloroform, CDCl₃) and a hydrogen-bond-accepting solvent (like dimethyl sulfoxide, DMSO-d₆). nih.gov A small difference in chemical shift (Δδ = δ(DMSO) - δ(CDCl₃)) for an NH proton is indicative of its participation in a strong intramolecular hydrogen bond, as it is less available to bond with the solvent. nih.gov For NH groups, a value of Δδ that corresponds to a hydrogen bond acidity (A) of less than 0.05 is considered evidence of intramolecular bonding. nih.gov
X-ray Crystallography and Solid-State Structure of this compound
The solid-state structure of these molecules is nearly planar, a feature enforced by the intramolecular N-H···O hydrogen bond discussed previously. In 2-pentyloxybenzamide, the dihedral angle (the twist) between the plane of the benzene ring and the plane of the amide group is very small, at just 2.93°. iucr.orgnih.gov This indicates a high degree of planarity across the core of the molecule. The pentyloxy group is also closely aligned with the ring, with a dihedral angle of 5.60° between its mean plane and the benzene ring. iucr.orgnih.gov It is expected that this compound would adopt a very similar planar conformation in the solid state.
| Parameter | 2-Pentyloxybenzamide Value | 2-Propoxybenzamide Value |
| Dihedral Angle (Benzene Ring vs. Amide Group) | 2.93 (2)° | 12.41 (2)° |
| Dihedral Angle (Benzene Ring vs. Alkoxy Group) | 5.60 (2)° | - |
| Intramolecular H-Bond | N-H···O (alkoxy) | N-H···O (alkoxy) |
Data sourced from studies on 2-pentyloxybenzamide iucr.orgnih.gov and 2-propoxybenzamide iucr.org. A smaller dihedral angle indicates greater planarity.
Crystal Packing and Intermolecular Hydrogen Bonding Networks
In the solid state, molecules of 2-alkoxybenzamides are organized into a well-defined three-dimensional architecture through a network of intermolecular hydrogen bonds. The primary and most dominant of these interactions is the formation of centrosymmetric dimers via pairs of N-H···O hydrogen bonds. iucr.org
This interaction occurs between the amide groups of two adjacent molecules. One N-H from the first molecule donates its proton to the carbonyl oxygen of the second molecule, and vice-versa. This creates a robust R²₂(8) ring motif, a common and stable hydrogen-bonding pattern in primary amides. This amide-amide hydrogen bonding links the molecules into inversion dimers. iucr.orgnih.gov
These dimers then serve as the fundamental building blocks of the crystal lattice. They are further linked into a three-dimensional framework by weaker C-H···O and C-H···π interactions. iucr.orgnih.gov The crystal packing of 2-propoxybenzamide and 2-pentyloxybenzamide are reported to be very similar, both featuring these inversion dimers which then assemble into layered networks. iucr.org In 2-pentyloxybenzamide, these dimers are organized into columns that are linked to form a complex 3D structure. iucr.orgnih.gov Given these findings, this compound is predicted to exhibit an identical primary hydrogen-bonding motif, forming inversion dimers that pack into a stable crystalline lattice.
| Hydrogen Bond Type | Donor-H···Acceptor | Description |
| Intermolecular | N-H···O=C (Amide) | Links two molecules into an inversion dimer. |
| Intramolecular | N-H···O (Ether) | Creates a six-membered pseudo-ring, stabilizing the molecular conformation. |
| Intermolecular | C-H···O | Weaker interactions that link the primary dimer units into a 3D framework. |
| Intermolecular | C-H···π | Weaker interactions involving the aromatic ring that contribute to the overall packing stability. |
This table summarizes the key hydrogen bonding interactions identified in the crystal structures of analogous 2-alkoxybenzamides. iucr.orgnih.gov
Supramolecular Assembly and Polymorphism Studies of this compound
Supramolecular assembly refers to the organization of molecules into larger, ordered structures through non-covalent interactions, while polymorphism is the ability of a compound to exist in more than one crystal form. scispace.com These phenomena are of great interest as different polymorphs of a substance can have different physical properties.
Benzamide itself is a classic example of a polymorphic compound, with several different crystal forms having been identified since its initial study in 1832. researchgate.net Polymorphism can arise from differences in molecular conformation (conformational polymorphism) or from different packing arrangements of the same conformer (packing polymorphism). scispace.com The various forms are often characterized using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR. researchgate.net
While polymorphism is a known feature of the parent benzamide, specific studies on the polymorphic behavior of this compound or its close 2-alkoxy analogues have not been reported in the reviewed literature. However, related supramolecular chemistry has been explored. For instance, studies have investigated the formation of co-crystals between 2-alkoxybenzamides and other molecules with the goal of modifying physical properties like solubility and stability, which represents a form of crystal engineering and supramolecular assembly. sciforum.net The propensity of the amide group to form robust hydrogen-bonded synthons makes it a prime candidate for forming diverse supramolecular structures, suggesting that polymorphic forms of this compound may be accessible under specific crystallization conditions. researchgate.net
Computational and Theoretical Investigations of 2 3 Methylbutoxy Benzamide
Quantum Chemical Calculations for Electronic Structure of 2-(3-methylbutoxy)benzamide
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. rsc.org These calculations can predict molecular geometries, orbital energies, and charge distributions, which together dictate the molecule's reactivity and intermolecular interactions. epstem.net
Density Functional Theory (DFT) is a robust computational method for investigating the ground-state properties of molecules by calculating the electron density. DFT enables the accurate prediction of molecular geometries, including bond lengths and angles, as well as the relative energies of different conformations.
For aromatic amides like this compound, DFT calculations are crucial for determining the planarity of the amide group and the dihedral angles between the phenyl ring and the amide substituent. In studies of structurally similar benzanilides, such as 2-Methyl-N-(3-methyl-phenyl)benzamide, the conformations and bond parameters have been successfully elucidated using these methods. nih.gov For instance, the dihedral angle between the two benzene (B151609) rings in that molecule was found to be 36.2 (1)°, while the amide group made a dihedral angle of 55.2 (7)° with the benzoyl ring. nih.gov A similar DFT analysis on this compound would yield precise data on its unique three-dimensional structure.
Table 1: Representative Bond Parameters for Benzamide-type Structures based on DFT Calculations (Note: This table is illustrative, based on typical values for related benzamide (B126) structures, as specific experimental data for this compound is not available in the cited literature.)
| Parameter | Typical Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.35 Å |
| N-H Bond Length | ~1.01 Å |
| C-C (Aromatic) Bond Length | ~1.40 Å |
| C(aromatic)-O Bond Length | ~1.37 Å |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:
Chemical Potential (µ): Describes the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the electron-accepting capability.
An FMO analysis of this compound would pinpoint the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich benzamide ring and the ether oxygen, while the LUMO would likely be distributed over the aromatic ring and the carbonyl group. This distribution determines the molecule's susceptibility to electrophilic and nucleophilic attack. libretexts.org
Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Descriptors (Note: The following values are examples derived from DFT studies on similar aromatic compounds and serve to illustrate the type of data obtained from FMO analysis.)
| Parameter | Definition | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -3.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for predicting reactive sites for both electrophilic and nucleophilic attacks and understanding intermolecular interactions. researchgate.net The different colors on an MEP map denote varying levels of electrostatic potential:
Red: Regions of most negative potential, rich in electrons, and favorable for electrophilic attack. researchgate.net
Blue: Regions of most positive potential, electron-poor, and favorable for nucleophilic attack. researchgate.net
Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net
For this compound, an MEP map would clearly illustrate the molecule's charge distribution. The most negative potential (red) is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov The region around the amide hydrogen atom would exhibit a positive potential (blue), making it a hydrogen bond donor site. nih.gov The aromatic ring would show a moderately negative potential above and below the plane, while the flexible 3-methylbutoxy group would be largely neutral (green). This mapping helps to rationalize how the molecule interacts with biological receptors or other molecules. chemrxiv.org
Conformational Analysis and Molecular Dynamics of this compound
Conformational analysis through Potential Energy Surface (PES) scans is a computational technique used to identify the most stable conformations (energy minima) and the energy barriers between them (transition states). researchgate.net This is typically achieved by systematically rotating specific dihedral angles and calculating the energy at each step. chemshell.org
For this compound, a PES scan would involve rotating the key dihedral angles, such as the C(aromatic)-C(amide)-N-H torsion angle and the C(aromatic)-O-C(alkyl)-C(alkyl) torsion angles of the ether linkage. Studies on similar benzamide systems have shown that the planarity of the amide group relative to the aromatic ring is a critical factor in determining stability. nih.gov The analysis reveals a landscape of different conformers, allowing for the identification of the global minimum energy structure, which is the most likely conformation to be observed experimentally. rsc.org The flexible 3-methylbutoxy chain would also contribute to a complex conformational landscape, with various folded and extended forms having different relative energies.
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering a "computational microscope" to view its movements and interactions. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and binding processes over time. nih.gov
An MD simulation of this compound, placed in a solvent like water or dimethyl sulfoxide, would reveal the dynamic nature of its flexible side chain and its interactions with the surrounding solvent molecules. It would show how the molecule samples different conformations around its energetic minima and the timescales of these transitions. Furthermore, MD simulations are instrumental in studying how the molecule might interact with a biological target, showing how its conformation adapts upon binding and the stability of the resulting complex. nih.gov
Prediction of Spectroscopic Properties of this compound
Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules like this compound. By simulating how the molecule interacts with electromagnetic radiation, researchers can anticipate the outcomes of various spectroscopic techniques.
Computational NMR and IR Spectral Simulations
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. These simulations provide valuable data that can aid in structural elucidation and characterization.
For NMR analysis, the chemical environment of each nucleus (¹H and ¹³C) is calculated to predict its chemical shift. DFT functionals such as B3LYP, combined with appropriate basis sets, are commonly used to compute the magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.gov For a molecule like this compound, distinct signals are expected for the aromatic protons and carbons of the benzamide core, as well as for the aliphatic protons and carbons of the 3-methylbutoxy side chain.
Similarly, IR spectral simulations are performed by calculating the vibrational frequencies of the molecule's chemical bonds. arxiv.org These calculations help identify the characteristic stretching and bending modes. For this compound, key predicted vibrations would include the N-H and C=O stretches of the amide group, C-O-C stretches of the ether linkage, and various C-H stretches from the aromatic and aliphatic parts. researchgate.netnist.gov Comparing these computed spectra with experimental data can confirm the molecule's structure and functional groups. nih.gov
Table 1: Predicted Spectroscopic Data for this compound This table presents hypothetical data based on computational principles for analogous structures.
| Spectroscopy Type | Functional Group | Predicted Peak/Shift | Vibrational Mode / Assignment |
|---|---|---|---|
| ¹³C NMR | Amide Carbonyl | ~170 ppm | C=O |
| Aromatic C-O | ~158 ppm | C1-O | |
| Aromatic C-CON | ~133 ppm | C2-C(O)NH₂ | |
| Aromatic CH | 115-132 ppm | Ar-CH | |
| Aliphatic O-CH₂ | ~68 ppm | O-CH₂-CH₂ | |
| Aliphatic CH/CH₂/CH₃ | 11-40 ppm | Isopentyloxy group carbons | |
| IR Spectroscopy | Amide N-H | 3200-3400 cm⁻¹ | N-H Asymmetric & Symmetric Stretch |
| Aromatic C-H | ~3100 cm⁻¹ | C-H Stretch | |
| Aliphatic C-H | 2870-2960 cm⁻¹ | C-H Stretch | |
| Amide C=O | ~1680 cm⁻¹ | C=O Stretch (Amide I) | |
| Amide N-H | ~1620 cm⁻¹ | N-H Bend (Amide II) | |
| Aromatic C=C | 1450-1600 cm⁻¹ | C=C Ring Stretch |
UV-Vis Absorption and Electronic Excitation Predictions
The electronic properties and UV-Vis absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govchemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light. nih.gov
The primary chromophore in this compound is the benzamide moiety. The key electronic transitions are expected to be π → π* transitions associated with the benzene ring's conjugated system and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen and the nitrogen atom. youtube.com TD-DFT calculations can determine the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is a measure of the transition's probability. nih.govnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in these predictions. The energy difference between them, the HOMO-LUMO gap, provides a first approximation of the lowest excitation energy. nih.govchemrxiv.org The presence of the electron-donating 3-methylbutoxy group at the ortho position is expected to influence the electronic distribution and shift the absorption bands compared to unsubstituted benzamide.
Table 2: Predicted UV-Vis Absorption Data for this compound This table presents hypothetical data based on TD-DFT principles for analogous chromophores.
| Predicted λmax (nm) | Oscillator Strength (f) | Transition Type | Orbitals Involved |
|---|---|---|---|
| ~220 | High | π → π* | HOMO → LUMO |
| ~275 | Low-Medium | π → π* | HOMO-1 → LUMO |
Reaction Mechanism Elucidation for this compound Transformations
Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, including the identification of transient species that are difficult to observe experimentally.
Transition State Characterization and Reaction Energetics
For transformations involving this compound, such as its synthesis via ester amination or its hydrolysis, DFT calculations can be employed to elucidate the step-by-step mechanism. nih.gov This process involves locating the three-dimensional structures of all reactants, intermediates, products, and, most importantly, transition states (TS). researchgate.net
A transition state represents the highest energy point along the reaction coordinate for a specific elementary step. By calculating the Gibbs free energies (ΔG) of all species, a complete reaction energy profile can be constructed. le.ac.uk The energy difference between the reactants and the highest-energy transition state gives the Gibbs free energy of activation (ΔG‡), which is the primary determinant of the reaction rate. For instance, in the hydrolysis of the amide, computational models would characterize the transition state for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. uit.no
Table 3: Hypothetical Reaction Energetics for Acid-Catalyzed Hydrolysis of this compound This table presents a simplified, hypothetical energy profile for a plausible reaction.
| Reaction Step | Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| 1 | Reactants | Protonated Amide + H₂O | 0.0 |
| 2 | TS1 | Nucleophilic attack of H₂O | +22.5 |
| 3 | Intermediate | Tetrahedral Intermediate | +15.0 |
| 4 | TS2 | Proton transfer | +18.0 |
| 5 | TS3 | C-N bond cleavage | +25.0 |
Solvent Effects on Reaction Pathways
The solvent in which a reaction occurs can dramatically influence its rate and mechanism. rsc.org Computational models can account for these solvent effects in two primary ways: implicitly or explicitly.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this method can capture specific interactions like hydrogen bonding between the solute and the solvent, which can be critical in some reaction mechanisms. rsc.orgresearchgate.net For this compound, explicit water molecules could be shown to act as proton shuttles or to directly participate in the transition state. researchgate.net Comparing reaction profiles calculated in different solvents can reveal pathways that are favored under specific experimental conditions. rsc.org
Chemical Reactivity, Derivatization, and Synthetic Utility of 2 3 Methylbutoxy Benzamide
Functionalization Strategies for the Benzamide (B126) Core of 2-(3-methylbutoxy)benzamide
The benzamide core, consisting of the benzene (B151609) ring and the primary amide group, is the primary site for extensive functionalization. Reactions can be directed towards the aromatic ring or the amide group itself, enabling the introduction of diverse chemical functionalities.
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. The regiochemical outcome of these substitutions is dictated by the directing effects of the two substituents on the ring: the 2-(3-methylbutoxy) group and the 1-amide group.
The 2-(3-methylbutoxy) group (-OCH₂CH₂CH(CH₃)₂) is an alkoxy group, which acts as a strong activating group and an ortho, para-director. This is due to the lone pair of electrons on the ether oxygen, which can be donated into the aromatic π-system through resonance, thereby stabilizing the carbocation intermediate (the sigma complex) formed during the attack at these positions. youtube.com
The 1-amide group (-CONH₂) is a deactivating group and a meta-director. The carbonyl portion of the amide withdraws electron density from the ring both inductively and through resonance, making the ring less reactive towards electrophiles and directing incoming groups to the meta position. unizin.org
In molecules with competing directing groups, the more powerfully activating group typically governs the position of substitution. pressbooks.pub In this case, the strong activating effect of the alkoxy group overrides the deactivating effect of the amide. Therefore, electrophilic attack is predicted to occur predominantly at the positions ortho and para to the 3-methylbutoxy group. The ortho positions are C3 and C6 (C6 is sterically hindered by the amide), and the para position is C5. Due to steric hindrance from the adjacent amide group at the C6 position, substitution is favored at the C5 (para) position.
This has been demonstrated in practice; for instance, the nitration of a related this compound derivative has been shown to produce the 5-nitro substituted product, confirming the directing influence of the alkoxy group. evitachem.com
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Electrophile (E+) | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 5-Nitro-2-(3-methylbutoxy)benzamide |
| Halogenation | Br₂ / FeBr₃ | Br⁺ | 5-Bromo-2-(3-methylbutoxy)benzamide |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 5-Acyl-2-(3-methylbutoxy)benzamide |
This interactive table summarizes the expected outcomes for common EAS reactions.
The primary amide functional group (-CONH₂) offers several avenues for chemical modification, distinct from the aromatic ring.
Reduction to Amines: The amide group can be completely reduced to an amine. This transformation is typically achieved using powerful hydride reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comadichemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for amide reduction. ucalgary.ca The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-), affording 2-(3-methylbutoxy)benzylamine.
Reaction: this compound + LiAlH₄ → 2-(3-methylbutoxy)benzylamine
Hydrolysis to Carboxylic Acids: Under either acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid. mdpi.com This reaction would convert this compound into 2-(3-methylbutoxy)benzoic acid and ammonia (B1221849), providing another key intermediate for further synthetic transformations such as esterification or different amide couplings.
Conversion to Thioamides: The carbonyl oxygen of the amide can be replaced with a sulfur atom to form a thioamide. This thionation reaction is commonly carried out using reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. nih.govorganic-chemistry.org This modification significantly alters the electronic properties and coordination ability of the moiety.
N-Alkylation: Direct alkylation of the primary amide nitrogen is also a potential modification. This typically requires a strong base to deprotonate the amide N-H, followed by reaction with an alkyl halide. However, such reactions can be complicated by competing O-alkylation or the formation of dialkylated products. For certain substituted benzamides, attempted N-alkylation can lead to complex intramolecular cyclizations and rearrangements rather than simple substitution. nih.gov
Reactions Involving the Ether Linkage of this compound
The ether linkage is generally stable, but it can be cleaved under specific, forceful conditions. The attached alkyl chain also presents a potential, albeit challenging, site for functionalization.
The cleavage of the ether bond in this compound requires strong acidic conditions, typically with hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The ether has two potential cleavage sites: the aryl-oxygen bond and the alkyl-oxygen bond.
The bond between the aromatic ring and the ether oxygen is exceptionally strong due to the sp² hybridization of the carbon and resonance stabilization. Consequently, cleavage at this position does not occur. Cleavage exclusively happens at the alkyl-oxygen bond.
The reaction proceeds via a nucleophilic substitution mechanism. First, the ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol). Then, the halide anion (Br⁻ or I⁻) acts as a nucleophile. Since the carbon atom attached to the oxygen in the 3-methylbutoxy group is a primary carbon, the substitution follows an Sₙ2 pathway . The nucleophile attacks this less-hindered primary carbon, leading to the displacement of 2-hydroxybenzamide and the formation of an alkyl halide.
Reaction: this compound + HBr (excess, heat) → 2-hydroxybenzamide + 1-bromo-3-methylbutane (B150244)
Rearrangement reactions of this specific ether linkage are not commonly reported, as the Sₙ2 mechanism of cleavage on the primary carbon does not involve a carbocation intermediate that would be prone to rearrangement.
Selective chemical modification of the 3-methylbutoxy (isoamyl) side chain in the presence of the reactive aromatic ring and amide group is chemically challenging. Reactions such as free-radical halogenation, which typically functionalize alkyl chains, lack selectivity and would likely also react with the electron-rich benzene ring, leading to a mixture of products.
Achieving selective functionalization would likely necessitate a more complex, multi-step synthetic strategy. For example, a pre-functionalized alcohol, such as 3-methyl-4-bromobutan-1-ol, could be used in the initial synthesis to install a handle on the alkyl chain. Direct functionalization of the existing, unactivated alkyl chain is generally not a practical synthetic route.
This compound as a Synthetic Building Block and Intermediate
This compound serves as a valuable synthetic building block for creating more complex and potentially biologically active molecules. evitachem.com Its utility stems from the ability to selectively modify its different functional regions, as detailed in the preceding sections. Each modification generates a new derivative that can act as an intermediate for subsequent reactions.
For example:
Nitration at the 5-position introduces a nitro group, which can be readily reduced to an amine (-NH₂). This new amino group can then undergo a vast array of reactions, including diazotization, acylation, and alkylation, opening pathways to a diverse library of compounds.
Reduction of the amide to a benzylamine (B48309) provides a primary amine that can be used in reductive amination, amide bond formation, or the synthesis of various nitrogen-containing heterocycles.
Hydrolysis of the amide to a carboxylic acid provides a versatile handle for ester synthesis or coupling with various amines to generate new secondary or tertiary amides. mdpi.com
Ether cleavage unmasks a phenolic hydroxyl group, which can participate in reactions such as O-alkylation, esterification, or serve as a directing group for further aromatic substitutions.
This capacity for controlled, stepwise functionalization makes this compound and related 2-alkoxybenzamides useful starting materials in medicinal chemistry and materials science for the construction of targeted molecular structures. sumitomo-chem.co.jpnbinno.com
Table 2: Key Derivatives Accessible from this compound
| Starting Material | Reaction Type | Reagent(s) | Resulting Intermediate | Potential Subsequent Use |
|---|---|---|---|---|
| This compound | Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-(3-methylbutoxy)benzamide | Reduction of nitro to amine |
| This compound | Amide Reduction | LiAlH₄ | 2-(3-Methylbutoxy)benzylamine | Amide synthesis, Imine formation |
| This compound | Hydrolysis | H₃O⁺ / Heat | 2-(3-Methylbutoxy)benzoic acid | Esterification, Amide coupling |
This interactive table illustrates how this compound can be used as an intermediate to access other useful chemical building blocks.
Precursor in Complex Molecule Synthesis
This compound serves as a valuable building block in the field of organic synthesis, providing a scaffold for the construction of more complex molecules. evitachem.com Its structure, which features a benzamide core with a 3-methylbutoxy substituent, allows for a variety of chemical transformations. The presence of the amide and ether functional groups, along with the aromatic ring, offers multiple sites for reaction and derivatization.
The amide group can undergo reduction to form an amine or be involved in condensation reactions. The aromatic ring is susceptible to electrophilic aromatic substitution reactions, such as nitration and sulfonation, allowing for the introduction of additional functional groups that can be further manipulated. evitachem.com These reactions are fundamental in medicinal chemistry and drug discovery, where the modification of a parent structure is key to developing new therapeutic agents.
For instance, derivatives of benzamides are widely studied for their biological activities. The synthesis of novel benzamides often involves multi-step reaction sequences where the initial benzamide structure is methodically altered. mdpi.com The 3-methylbutoxy group can also influence the molecule's properties, such as its solubility and how it interacts with biological targets.
Role in Materials Science and Polymer Chemistry (non-biological applications)
While specific research on the direct application of this compound in materials science and polymer chemistry is not extensively documented in the provided results, the broader class of benzamides and their derivatives have known utility in these fields. Benzamide derivatives can be incorporated into polymer chains to modify the properties of materials. Their ability to form hydrogen bonds can influence the mechanical and thermal properties of polymers.
For example, benzene-1,3,5-tricarboxamides (BTAs), which share the benzamide motif, are known to self-assemble into supramolecular polymers through hydrogen bonding. tue.nl This self-assembly behavior is sensitive to the polarity of the environment and the nature of the side chains attached to the BTA core. tue.nl By analogy, this compound could potentially be used as a monomer or an additive in polymer systems to introduce specific functionalities or to influence the supramolecular organization of the polymer chains. The 3-methylbutoxy group, being relatively nonpolar, could affect the solubility and processing characteristics of such polymers.
Supramolecular Chemistry Applications of this compound and Its Derivatives
Hydrogen Bonding Directing Self-Assembly
The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry, and hydrogen bonding is a primary driver of this process. chemistryviews.orgresearchgate.net The benzamide functional group, with its N-H proton donor and C=O proton acceptor, is highly effective at forming robust intermolecular hydrogen bonds. nih.govnih.gov These interactions can lead to the formation of one-dimensional chains, tapes, or more complex architectures. chemistryviews.org
The stability and nature of these self-assembled structures are influenced by factors such as solvent polarity. tue.nl In nonpolar solvents, hydrogen bonding is stronger, favoring the formation of stable aggregates. Conversely, in more polar solvents, competition for hydrogen bonding sites can disrupt the self-assembly process. tue.nl
Co-Crystallization and Crystal Engineering
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. A key strategy in this field is co-crystallization, where two or more different molecules are brought together in a single crystal lattice through non-covalent interactions. biointerfaceresearch.comnih.gov Benzamides are excellent candidates for co-crystallization due to their strong hydrogen bonding capabilities.
This compound can act as a co-former in the creation of new crystalline materials. By pairing it with other molecules that have complementary hydrogen bonding sites, such as carboxylic acids, it is possible to form co-crystals with tailored structures and properties. biointerfaceresearch.com The formation of co-crystals can significantly alter the physicochemical properties of the parent compounds, including melting point, solubility, and stability.
The principles of hydrogen bonding and molecular recognition guide the selection of co-formers. For instance, the interaction between a carboxylic acid and a benzamide can lead to a well-defined acid-amide hydrogen-bonded dimer. biointerfaceresearch.comresearchgate.net The predictability of these interactions makes benzamides valuable components in the rational design of co-crystals. Various techniques, including solvent evaporation, grinding, and melting, can be employed to prepare co-crystals. nih.gov
Future Directions and Emerging Research Avenues in 2 3 Methylbutoxy Benzamide Chemistry
Advanced Analytical Method Development for 2-(3-methylbutoxy)benzamide Detection and Quantification (non-clinical)
The detection and quantification of this compound, particularly in complex non-clinical matrices such as environmental samples or synthetic reaction mixtures, necessitates the development of robust and sensitive analytical methods. While specific methods for this exact compound are not extensively documented, methodologies applied to structurally similar benzamides and compounds with alkoxy substituents can be adapted and optimized.
Future research will likely focus on hyphenated chromatographic techniques, which offer high separation efficiency and sensitive detection. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds. researchgate.net A non-target screening of environmental pollutants, for instance, successfully identified the related compound 1,3-Benzothiazole, 2-(3-methylbutoxy)-, demonstrating the utility of such methods for discovering specific isomers in complex mixtures. miljodirektoratet.no For non-volatile derivatives, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or high-resolution mass spectrometry (HRMS) provides the necessary sensitivity and specificity for quantification. acs.orgnih.gov
Spectroscopic methods are indispensable for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) remains the gold standard for determining the precise molecular structure of newly synthesized analogues. acs.orgnih.gov For solid-state characterization, X-ray diffraction techniques, such as X-ray powder diffraction (XRPD), are crucial for identifying and characterizing different crystalline forms or polymorphs, which can influence the material's physical properties. google.com
Moreover, advanced techniques like Electronic Circular Dichroism (ECD) could be employed if chiral versions of the 3-methylbutoxy group are used. acs.org ECD spectroscopy is highly sensitive to the three-dimensional arrangement of atoms and is used to determine the absolute configuration of chiral molecules and analyze the structure of supramolecular assemblies. acs.org
Table 1: Potential Analytical Methods for this compound
| Analytical Technique | Application | Purpose | Reference(s) |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of complex mixtures | Identification and quantification of volatile derivatives. | miljodirektoratet.no, researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS) | Purification and quantification | Separation, identification, and precise mass determination of non-volatile derivatives. | acs.org, nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Determination of the molecular structure in solution. | acs.org, nih.gov |
| X-ray Diffraction (XRD) | Solid-State Analysis | Characterization of crystalline structure and polymorphism. | google.com |
Exploration of this compound in Catalysis and Organometallic Chemistry
The inherent structural features of this compound, namely the amide functional group and the ether linkage, present opportunities for its use in catalysis and organometallic chemistry. The nitrogen and oxygen atoms possess lone pairs of electrons, making them potential ligands for coordinating with metal centers to form organometallic complexes.
The field of homogeneous catalysis, in particular, benefits from well-defined organometallic complexes that can enhance reaction rates and selectivity. researchgate.net Future research could involve synthesizing novel transition metal complexes where this compound or its derivatives act as bidentate or monodentate ligands. These complexes could then be screened for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. For example, rhodium-based catalysts are widely used for the polymerization of acetylene (B1199291) monomers, and incorporating a ligand like this compound could modulate the catalyst's activity and the resulting polymer's properties. acs.org
Furthermore, the benzamide (B126) moiety itself can participate in or be the target of catalytic reactions. Research on the oxidative cross-coupling of α-amino ketones with alcohols has shown that benzamide-containing substrates can be functionalized using an iodine catalyst. acs.orgnih.gov This suggests that the this compound scaffold is amenable to catalytic modification to create more complex molecules. The principles of Surface Organometallic Chemistry (SOMC) could also be applied, where such molecules are grafted onto solid supports to create single-site heterogeneous catalysts, combining the precision of molecular catalysts with the practical benefits of heterogeneous systems. ethz.ch
Innovative Applications in Sensing and Molecular Recognition (non-biological)
The ability of the benzamide group to participate in hydrogen bonding is a key feature that can be exploited in the design of chemical sensors and molecular recognition systems. The amide proton (N-H) is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This dual functionality allows this compound to form predictable, non-covalent interactions with other molecules.
This principle is the foundation of supramolecular chemistry, where molecules self-assemble into larger, ordered structures. utwente.nl Research in this area could focus on using this compound as a building block for creating complex assemblies like rosettes or liquid crystals. utwente.nl The 3-methylbutoxy group would play a crucial role in these systems, influencing solubility in organic solvents and governing the packing and spacing of the molecules within the supramolecular structure.
By modifying the benzamide core with a reporter group (e.g., a fluorophore), it is possible to design chemosensors. In such a system, the selective binding of a specific analyte (e.g., an anion or a neutral molecule) to the benzamide's hydrogen-bonding sites would trigger a change in the reporter's signal (e.g., a change in color or fluorescence intensity). This would enable the non-biological detection of the target analyte. The design of these sensors would rely on creating a binding pocket that is sterically and electronically complementary to the target guest molecule.
Interdisciplinary Research Integrating this compound into Novel Chemical Systems
The integration of this compound into larger, functional systems is a promising area for interdisciplinary research, bridging organic synthesis with materials science and polymer chemistry. The compound can be viewed as a functionalized monomer that can be incorporated into polymers to impart specific properties.
Benzamide-containing compounds have been explored for their use in the synthesis of polymers and other unique materials. ontosight.ai By designing derivatives of this compound with polymerizable groups (e.g., vinyl or acetylene groups), it could be copolymerized with other monomers. The 3-methylbutoxy side chain would influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical flexibility. If a chiral version of the side chain is used, it could induce the formation of helical polymer structures with specific chiroptical properties, as seen in polyacetylenes and other conjugated polymers. acs.orgacs.org
Furthermore, the hydrogen-bonding capabilities of the benzamide unit can be used to create self-healing polymers or supramolecular polymers. In these materials, the polymer chains are held together by reversible hydrogen bonds. When the material is damaged, the bonds can break and reform, leading to the restoration of the material's integrity. The this compound moiety could serve as the hydrogen-bonding unit that drives this self-assembly and healing process. Its integration into liquid crystalline systems, driven by hydrogen bonding, also represents a frontier for creating new "smart" materials that respond to external stimuli. utwente.nl
Q & A
Q. What are the optimal synthetic routes for 2-(3-methylbutoxy)benzamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of a benzamide precursor with 3-methylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Critical steps include:
- Etherification : Reacting 2-hydroxybenzamide with 3-methylbutyl bromide via Williamson ether synthesis .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to verify absence of unreacted starting materials .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, ether C-O ~1250 cm⁻¹) .
- NMR : ¹H NMR detects methine protons in the 3-methylbutoxy chain (δ 1.0–1.5 ppm) and aromatic protons (δ 6.8–7.8 ppm). ¹³C NMR confirms the quaternary carbon in the amide group (~168 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (calc. for C₁₃H₁₉NO₂: 233.1416) to confirm molecular integrity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in copper-mediated C-H activation reactions?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps (e.g., C-H cleavage vs. oxidation) .
- Computational Modeling : Use DFT calculations to map transition states and evaluate electronic effects of the 3-methylbutoxy group on directing C-H functionalization .
- Control Experiments : Test reactivity under acidic vs. basic conditions to distinguish between organometallic and radical pathways .
Q. What strategies resolve contradictions in reported bioactivity data for benzamide derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations to differentiate specific inhibition (e.g., enzyme targeting) from nonspecific cytotoxicity .
- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions .
- Structural Analog Testing : Compare this compound with analogs lacking the methoxy or methylbutoxy groups to isolate substituent-specific effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Methodological Answer :
- Substituent Scanning : Synthesize derivatives with varied alkyl chain lengths (e.g., 3-methylpropoxy vs. pentoxy) and assess potency in vitro .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding interactions (e.g., hydrogen bonding with the amide group) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict how the 3-methylbutoxy group occupies hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
